molecular formula C8H7BF4O3 B6594638 [4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid CAS No. 1254118-45-0

[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid

Cat. No. B6594638
CAS RN: 1254118-45-0
M. Wt: 237.95 g/mol
InChI Key: OKKRVUWOVACPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of [4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

This makes it a valuable reagent in the Suzuki–Miyaura coupling reaction .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Action Environment

The efficacy and stability of this compound are influenced by the reaction conditions of the Suzuki–Miyaura coupling . These conditions are generally mild and tolerant of various functional groups . The compound is also relatively stable and environmentally benign .

Advantages and Limitations for Lab Experiments

[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid has several advantages for use in laboratory experiments, including its ability to inhibit the proteasome and activate the autophagy pathway, making it a valuable tool for the study of cellular processes. However, this compound has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid has several potential future directions for its use in scientific research, including its use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. In addition, this compound may have applications in the study of cellular processes and the development of new drugs. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of [4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid can be achieved through several methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. In the Suzuki-Miyaura coupling reaction, 4-bromoanisole is reacted with 4-(1,1,2,2-tetrafluoroethoxy)phenylboronic acid in the presence of a palladium catalyst and a base to form this compound. The Buchwald-Hartwig amination reaction involves the reaction of 4-bromoanisole with 4-(1,1,2,2-tetrafluoroethoxy)aniline in the presence of a palladium catalyst and a base to form this compound.

Scientific Research Applications

[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid has been found to have various scientific research applications, including its use in the study of cancer and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential therapeutic agent for the treatment of cancer. In addition, this compound has been found to have neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[4-(1,1,2,2-tetrafluoroethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4O3/c10-7(11)8(12,13)16-6-3-1-5(2-4-6)9(14)15/h1-4,7,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKRVUWOVACPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC(C(F)F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501223294
Record name B-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1254118-45-0
Record name B-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254118-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.